molecular formula C22H20FN7O2 B2734031 benzyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate CAS No. 920368-80-5

benzyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate

Cat. No. B2734031
M. Wt: 433.447
InChI Key: SDNAIOGKRAAGDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “benzyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate” is a complex organic molecule that contains several functional groups and rings, including a benzyl group, a triazolopyrimidine ring, a fluorophenyl group, and a piperazine ring. These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would need to be determined through techniques such as NMR spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would need to be determined experimentally .

Scientific Research Applications

Antimicrobial Activity

Research on triazole and triazolopyrimidine derivatives has consistently shown potential antimicrobial properties. For instance, the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives indicate that compounds with triazole and triazolopyrimidine backbones exhibit good to moderate activity against various microorganisms. Such compounds, including those with fluorophenyl groups and piperazine moieties, may act through mechanisms involving the disruption of microbial cell membrane integrity or inhibition of essential enzymatic activities within microbial cells (Bektaş et al., 2007).

Antitumor Activity

Derivatives of triazolopyrimidines, including those with substitutions that enhance electron-withdrawing properties, have been explored for their antineoplastic or antitumor activities. These compounds are often investigated in the context of tyrosine kinase inhibition, a crucial pathway in many cancer types. For example, flumatinib, a compound within this broader chemical class, has been studied for its metabolism in chronic myelogenous leukemia patients, highlighting the role of such molecules in targeting cancer cells through specific enzymatic pathways (Gong et al., 2010).

Structural and Synthetic Chemistry

The structural analysis and synthesis of triazolopyrimidines and related compounds offer valuable insights into their potential applications. For instance, the crystal structure of a fluorophenyl-substituted triazolopyrimidine derivative provides foundational knowledge for understanding the molecular interactions and stability of these compounds, which is crucial for their application in drug design and material science (Hu et al., 2011). Moreover, novel synthesis methods for these compounds facilitate the exploration of their utility in various scientific applications, from medicinal chemistry to material science.

Future Directions

Future research on this compound could involve further elucidating its structure, synthesizing it in the lab, testing its biological activity, and investigating its potential uses in medicine or other fields .

properties

IUPAC Name

benzyl 4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7O2/c23-17-7-4-8-18(13-17)30-21-19(26-27-30)20(24-15-25-21)28-9-11-29(12-10-28)22(31)32-14-16-5-2-1-3-6-16/h1-8,13,15H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNAIOGKRAAGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate

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